molecular formula C6H10N4 B1610968 N4,N6-dimethylpyrimidine-4,6-diamine CAS No. 66131-72-4

N4,N6-dimethylpyrimidine-4,6-diamine

Cat. No.: B1610968
CAS No.: 66131-72-4
M. Wt: 138.17 g/mol
InChI Key: UPBCZSPIKHWKRX-UHFFFAOYSA-N
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Description

N4,N6-dimethylpyrimidine-4,6-diamine is a chemical compound with the molecular formula C6H10N4 It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4,N6-dimethylpyrimidine-4,6-diamine typically involves the reaction of pyrimidine derivatives with methylating agents. One common method includes the use of dimethyl sulfate or methyl iodide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process. Additionally, purification steps like recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

N4,N6-dimethylpyrimidine-4,6-diamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine-4,6-dione derivatives, while substitution reactions can produce various N-substituted pyrimidine derivatives .

Mechanism of Action

The mechanism of action of N4,N6-dimethylpyrimidine-4,6-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. In medicinal applications, it acts as an inhibitor of the epidermal growth factor receptor (EGFR), blocking the signaling pathways that promote cancer cell proliferation. The compound binds to the ATP-binding site of the receptor, preventing its activation and subsequent downstream signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N4,N6-dimethylpyrimidine-4,6-diamine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced stability and reactivity, making it a valuable intermediate in synthetic chemistry and a potent inhibitor in medicinal applications .

Properties

IUPAC Name

4-N,6-N-dimethylpyrimidine-4,6-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4/c1-7-5-3-6(8-2)10-4-9-5/h3-4H,1-2H3,(H2,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPBCZSPIKHWKRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC(=NC=N1)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40559709
Record name N~4~,N~6~-Dimethylpyrimidine-4,6-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40559709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66131-72-4
Record name N4,N6-Dimethyl-4,6-pyrimidinediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=66131-72-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N~4~,N~6~-Dimethylpyrimidine-4,6-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40559709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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